molecular formula C22H22FN5O4 B2360893 2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878414-37-0

2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2360893
CAS No.: 878414-37-0
M. Wt: 439.447
InChI Key: CKWUAJRHTHOOCQ-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H22FN5O4 and its molecular weight is 439.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been explored for its potential as an antidepressant and anxiolytic agent. A study involved the synthesis and evaluation of derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One derivative exhibited potential antidepressant effects in preliminary pharmacological in vivo studies and greater potency of antianxiety effects than the reference drug diazepam. Molecular modeling highlighted the significance of fluorinated arylpiperazinylalkyl derivatives for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Molecular Structure and Stability

Research on the molecule's structure and electron delocalization effects has been conducted. Studies aimed at increasing the π-acceptor character of N-heterocyclic carbenes have examined derivatives, demonstrating their potential in forming stable structures through reactivity akin to alkyl halides and engaging in chloride abstraction processes (Hobbs et al., 2010).

Fluorescence and Photophysical Properties

The compound's derivatives have been investigated for their fluorescence and photophysical properties. Studies on Y-shaped fluorophores with an imidazole core containing crown ether moieties revealed insights into their absorption and emission spectra, showcasing their potential for applications requiring high photostability and specific photophysical behaviors (Doğru et al., 2015).

Supramolecular Architecture

Research on the title compound's crystallization and its ability to form a three-dimensional supramolecular architecture through hydrogen bonding and weak C—H⋯O interactions provides a foundation for its potential application in materials science and crystal engineering (Mague et al., 2014).

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O4/c1-13-10-27-18-19(24-21(27)26(13)11-16-4-3-9-32-16)25(2)22(31)28(20(18)30)12-17(29)14-5-7-15(23)8-6-14/h5-8,10,16H,3-4,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWUAJRHTHOOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(=O)C5=CC=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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